Dimetipirium

Description

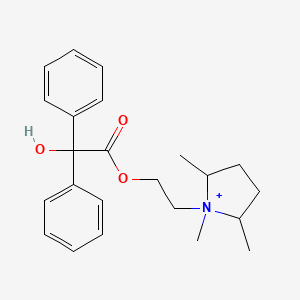

Structure

2D Structure

3D Structure

Properties

CAS No. |

59270-39-2 |

|---|---|

Molecular Formula |

C23H30NO3+ |

Molecular Weight |

368.5 g/mol |

IUPAC Name |

2-(1,2,5-trimethylpyrrolidin-1-ium-1-yl)ethyl 2-hydroxy-2,2-diphenylacetate |

InChI |

InChI=1S/C23H30NO3/c1-18-14-15-19(2)24(18,3)16-17-27-22(25)23(26,20-10-6-4-7-11-20)21-12-8-5-9-13-21/h4-13,18-19,26H,14-17H2,1-3H3/q+1 |

InChI Key |

XPDQVVMCVFQWCC-UHFFFAOYSA-N |

Canonical SMILES |

CC1CCC([N+]1(C)CCOC(=O)C(C2=CC=CC=C2)(C3=CC=CC=C3)O)C |

Origin of Product |

United States |

Synthetic Methodologies and Derivatization Strategies for Dimetipirium

Established Synthetic Routes for Dimetipirium

The construction of the this compound molecule is a multi-step process that requires the careful assembly of its core components: the 1,2,5-trimethylpyrrolidinium cation and the benzilate ester side chain. The synthetic strategies generally involve the initial formation of these two key intermediates followed by their condensation to yield the final product.

Multi-Step Organic Synthesis Approaches for this compound

A plausible and commonly employed strategy for the synthesis of this compound involves a convergent approach. This method focuses on the independent synthesis of the pyrrolidine (B122466) and benzilate fragments, which are then coupled in the final stages.

One potential pathway begins with the synthesis of the 1,2,5-trimethylpyrrolidine core. This can be achieved through various methods, including the reductive amination of a suitable diketone precursor, followed by N-methylation.

Concurrently, the benzilate side chain is prepared. A common method for this is the esterification of benzilic acid with a suitable 2-haloethanol, such as 2-bromoethanol (B42945) or 2-chloroethanol, to produce the corresponding 2-haloethyl benzilate.

The final key step is the quaternization of the 1,2,5-trimethylpyrrolidine with the prepared 2-haloethyl benzilate. This reaction, a classic example of a Menshutkin reaction, forms the quaternary ammonium (B1175870) salt, yielding this compound.

An alternative approach could involve the initial synthesis of N-(2-hydroxyethyl)-1,2,5-trimethylpyrrolidinium salt. This intermediate would then undergo esterification with benzilic acid or its more reactive derivatives, such as benziloyl chloride, to form the final this compound molecule.

Table 1: Key Intermediates in this compound Synthesis

| Compound Name | Molecular Formula | Role in Synthesis |

| 1,2,5-Trimethylpyrrolidine | C₇H₁₅N | Core cyclic amine structure |

| 2-Bromoethyl benzilate | C₁₆H₁₅BrO₃ | Benzilate ester side chain with a leaving group |

| Benzilic acid | C₁₄H₁₂O₃ | Precursor for the benzilate moiety |

| N-(2-Hydroxyethyl)-1,2,5-trimethylpyrrolidinium salt | C₉H₂₀NO⁺ | Alternative intermediate for final esterification |

Key Chemical Reactions in this compound Synthesis

The synthesis of this compound is characterized by a series of fundamental organic reactions. These include alkylation, acylation, and condensation reactions, each playing a critical role in the assembly of the final molecule.

Alkylation is a pivotal process in the synthesis of this compound, primarily in the formation of the 1,2,5-trimethylpyrrolidine intermediate and the final quaternization step. The N-methylation of 2,5-dimethylpyrrolidine (B123346) to form 1,2,5-trimethylpyrrolidine is a key alkylation reaction. This can be achieved using various methylating agents, such as methyl iodide or dimethyl sulfate.

The final step of the synthesis, the reaction between 1,2,5-trimethylpyrrolidine and a 2-haloethyl benzilate, is a classic example of an N-alkylation reaction, specifically a Menshutkin reaction, which leads to the formation of the quaternary ammonium salt.

Acylation reactions are central to the formation of the ester linkage in the this compound molecule. In the synthetic route involving the esterification of N-(2-hydroxyethyl)-1,2,5-trimethylpyrrolidinium salt, an acylation reaction with benzilic acid or its derivative is the key step. To facilitate this reaction, benzilic acid can be converted to a more reactive acylating agent, such as an acid chloride (benziloyl chloride) or an activated ester. This enhances the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack by the hydroxyl group of the pyrrolidinium (B1226570) salt.

Condensation reactions are integral to the formation of the core structure of the precursors. For instance, the synthesis of 2,5-dimethylpyrrolidine can involve a condensation reaction to form the pyrrolidine ring. Furthermore, the esterification of benzilic acid with a 2-haloethanol is a condensation reaction, resulting in the formation of the ester bond and the elimination of a water molecule. This step is crucial for preparing the side chain that will be attached to the pyrrolidine nitrogen.

Optimization of this compound Synthetic Routes

For the quaternization step, optimization can involve screening various solvents to find one that maximizes the reaction rate and yield while minimizing side reactions. The choice of the leaving group on the benzilate ester (e.g., bromide vs. chloride) can also significantly impact the reaction kinetics. Temperature and reaction time are critical parameters that need to be fine-tuned to ensure complete reaction without decomposition of the product.

In the esterification step, the use of coupling agents can be optimized to improve the efficiency of the reaction between the carboxylic acid and the alcohol. Different coupling agents and catalysts can be screened to identify the most effective combination for maximizing the yield of the desired ester.

Table 2: Potential Optimization Parameters for this compound Synthesis

| Reaction Step | Parameter for Optimization | Potential Improvements |

| N-methylation of 2,5-dimethylpyrrolidine | Methylating agent, base, solvent | Higher yield, milder conditions, lower cost |

| Esterification of benzilic acid | Catalyst, reaction temperature, water removal method | Increased conversion, reduced reaction time |

| Quaternization (Menshutkin Reaction) | Solvent, temperature, leaving group on benzilate | Higher yield, faster reaction, easier purification |

Process Efficiency and Yield Enhancement in this compound Synthesis

To improve yields, each synthetic step leading to the tertiary amine precursor would need to be individually optimized. This includes the formation of the ester linkage and the construction of the pyrrolidinium ring. Potential strategies for yield enhancement include:

Catalyst Screening: For esterification, various catalysts (e.g., acid catalysts, coupling agents) could be screened to identify the most effective one, minimizing side reactions and reaction times.

Solvent Selection: The choice of solvent can significantly impact reaction rates and yields. A systematic study of different solvents for each reaction step would be crucial.

Temperature and Reaction Time Optimization: Fine-tuning the reaction temperature and duration can maximize the formation of the desired product while minimizing the degradation of reactants and products.

Purification Techniques: Advanced purification techniques, such as column chromatography with optimized solvent systems or crystallization, would be essential to isolate the intermediates and the final product in high purity, which in turn can improve the yield of subsequent steps.

A hypothetical comparison of different synthetic approaches for a key intermediate could be represented as follows:

| Reaction Step | Method A Conditions | Method B Conditions | Method C Conditions | Observed Yield |

| Esterification | DCC, DMAP, CH2Cl2, rt, 12h | H2SO4 (cat.), Benzene, reflux, 24h | SOCl2, Pyridine, 0°C to rt, 6h | Varies |

| Cyclization | Intramolecular SN2 | Reductive Amination | Not Applicable | Varies |

This table represents a conceptual framework for optimization and does not reflect actual experimental data for this compound synthesis.

Advanced Techniques for Synthetic Route Optimization of this compound

Modern synthetic chemistry employs a range of advanced techniques to optimize reaction pathways, which could be theoretically applied to the synthesis of this compound.

Computational Synthesis Planning for this compound

Computational tools are increasingly used to predict viable and efficient synthetic routes. For a molecule with the complexity of this compound, computational synthesis planning could offer significant advantages. Retrosynthetic analysis software can propose multiple disconnection strategies, highlighting potential starting materials and key intermediates.

These programs utilize vast databases of chemical reactions and predictive algorithms to score the feasibility of each proposed synthetic step. For this compound, a computational approach might suggest novel disconnections of the benzilate ester or the pyrrolidinium ring, potentially leading to more convergent and efficient syntheses.

Furthermore, quantum mechanical calculations could be employed to model reaction mechanisms, predict transition states, and estimate reaction barriers. This information can guide the selection of optimal reaction conditions and catalysts, thereby accelerating the optimization process and reducing the need for extensive empirical screening.

Synthesis of this compound Derivatives and Analogues

The synthesis of derivatives and analogues of this compound would be crucial for exploring its chemical space and understanding its structure-activity relationships.

Structure-Activity Relationship (SAR) Studies in this compound Derivatives

Structure-Activity Relationship (SAR) studies involve systematically modifying the chemical structure of a lead compound and evaluating the effect of these modifications on its biological activity. For this compound, SAR studies would likely focus on several key regions of the molecule:

The Quaternary Ammonium Headgroup: The size and nature of the alkyl groups on the nitrogen atom could be varied to investigate the impact on activity. For instance, replacing the methyl groups with ethyl or larger alkyl chains.

The Pyrrolidinium Ring: Modifications to the pyrrolidinium ring, such as altering the substitution pattern or ring size, could be explored.

The Ester Linkage: The ester could be replaced with other functional groups, such as an amide or an ether, to probe the importance of this linkage for activity.

The Benzilate Moiety: The phenyl groups of the benzilate ester could be substituted with various electron-donating or electron-withdrawing groups to understand the electronic requirements for activity.

The synthesis of these derivatives would follow similar synthetic routes as proposed for this compound, with the introduction of the desired modifications at appropriate stages.

| Derivative Class | Modification | Synthetic Strategy |

| N-Alkyl Analogues | Variation of alkyl groups on the nitrogen | Quaternization of the tertiary amine precursor with different alkyl halides. |

| Ring-Modified Analogues | Alteration of the pyrrolidine ring | Synthesis of modified heterocyclic precursors. |

| Ester Bioisosteres | Replacement of the ester group | Use of alternative coupling strategies to form amide or ether linkages. |

| Substituted Benzilates | Introduction of substituents on the phenyl rings | Starting with appropriately substituted benzilic acid derivatives. |

This table provides a conceptual outline for the design and synthesis of this compound derivatives for SAR studies.

Stereoselective Synthesis Approaches Relevant to this compound

This compound possesses multiple stereocenters, meaning it can exist as different stereoisomers. The biological activity of chiral molecules is often highly dependent on their stereochemistry. Therefore, the development of stereoselective synthetic methods would be of significant interest.

A key challenge would be the stereocontrolled synthesis of the substituted pyrrolidinium ring. This could potentially be achieved through various asymmetric synthesis strategies, such as:

Chiral Pool Synthesis: Starting from a readily available chiral starting material, such as a natural amino acid, to construct the chiral pyrrolidine core.

Asymmetric Catalysis: Employing chiral catalysts to induce stereoselectivity in key bond-forming reactions, such as asymmetric hydrogenation or alkylation.

Chiral Auxiliaries: Temporarily attaching a chiral auxiliary to a precursor molecule to direct the stereochemical outcome of a reaction, followed by its removal.

The stereochemistry of the benzilate moiety would also need to be controlled if a specific stereoisomer is desired. This could be accomplished by using an enantiomerically pure benzilic acid derivative in the esterification step. The development of such stereoselective routes would be essential for isolating and evaluating the biological activity of individual stereoisomers of this compound.

Molecular Mechanisms and Biochemical Interactions of Dimetipirium

Receptor Binding Studies of Dimetipirium

Receptor binding studies are fundamental in pharmacology to determine the affinity and selectivity of a compound for its biological targets. These studies are crucial for understanding the molecular basis of a drug's action.

Radioligand binding assays represent a cornerstone technique for characterizing drug-receptor interactions. This method utilizes a radioactively labeled ligand (a molecule that binds to a receptor) to quantify the binding of a drug to its target receptor. In the context of this compound research, these assays would be employed to measure its binding affinity for various receptors.

The process involves incubating a preparation of tissues or cells containing the target receptors with a specific radioligand. The binding of the radioligand is then measured in the presence of varying concentrations of an unlabeled competing compound, such as this compound. This competition allows for the determination of the compound's inhibitory constant (Ki), a measure of its binding affinity. A lower Ki value signifies a higher binding affinity. Key parameters derived from these assays include:

Kd (Equilibrium Dissociation Constant): Represents the concentration of a radioligand at which 50% of the receptors are occupied at equilibrium, indicating the radioligand's affinity.

Bmax (Maximum Receptor Density): Indicates the total concentration of receptors in the tissue sample.

Ki (Inhibitory Constant): Represents the affinity of a competing unlabeled compound (e.g., this compound) for the receptor.

These assays are highly sensitive and provide precise quantitative data on binding affinity and receptor density. nih.govnih.gov

As an anticholinergic agent, the primary molecular targets for this compound are expected to be the muscarinic acetylcholine (B1216132) receptors (mAChRs). There are five subtypes of muscarinic receptors (M1-M5), which are G protein-coupled receptors involved in mediating the parasympathetic effects of acetylcholine. mdpi.com To characterize this compound's profile, its binding affinity would be determined across these five subtypes using radioligand competition assays.

Specific radioligands, such as [³H]-Pirenzepine (for M1), [³H]-AF-DX 384 (for M2), and [³H]-4-DAMP (for M3), would be used to label the respective receptor subtypes in membrane preparations from tissues or cells expressing these receptors. The ability of this compound to displace these radioligands would yield its affinity (Ki value) for each subtype. While specific experimental data for this compound is not available in the public scientific literature, the table below illustrates the parameters that would be determined in such studies.

| Receptor Subtype | Typical Radioligand | Parameter Measured | This compound Binding Affinity (Ki) |

|---|---|---|---|

| Muscarinic M1 | [³H]-Pirenzepine | Binding Affinity (Ki) | Data not available in cited literature |

| Muscarinic M2 | [³H]-AF-DX 384 | Binding Affinity (Ki) | Data not available in cited literature |

| Muscarinic M3 | [³H]-4-DAMP | Binding Affinity (Ki) | Data not available in cited literature |

| Muscarinic M4 | [³H]-Pirenzepine | Binding Affinity (Ki) | Data not available in cited literature |

| Muscarinic M5 | [³H]-4-DAMP | Binding Affinity (Ki) | Data not available in cited literature |

Radioligand binding assays would be used to assess this compound's affinity for sigma-1 and sigma-2 receptors. Typically, [³H]-(+)-pentazocine is used as the selective radioligand for the σ1 receptor, and [³H]-DTG (1,3-di-o-tolyl-guanidine) is used for the σ2 receptor (in the presence of a masking agent to block σ1 sites). The resulting Ki values would indicate whether this compound interacts with these receptors. Specific binding affinity data for this compound at sigma receptors are not currently available in published literature.

| Receptor Subtype | Typical Radioligand | Parameter Measured | This compound Binding Affinity (Ki) |

|---|---|---|---|

| Sigma-1 (σ1) | [³H]-(+)-pentazocine | Binding Affinity (Ki) | Data not available in cited literature |

| Sigma-2 (σ2) | [³H]-DTG | Binding Affinity (Ki) | Data not available in cited literature |

Investigation of this compound's Molecular Targets

Identifying the full spectrum of a compound's molecular targets is essential for a comprehensive understanding of its mechanism of action and potential off-target effects.

Beyond initial receptor binding assays, several advanced methodologies can be employed to identify and validate the molecular targets of a compound like this compound. These approaches can be broadly categorized as affinity-based and label-free methods.

Affinity-Based Pull-Down/Affinity Chromatography: This technique involves immobilizing this compound onto a solid support (like chromatography beads) to create an "affinity matrix." This matrix is then incubated with a complex mixture of proteins from cell or tissue lysates. Proteins that bind to this compound are captured and subsequently eluted and identified using techniques like mass spectrometry. This method directly identifies binding partners. mdpi.com

Chemical Proteomics: This powerful approach aims to identify drug-protein interactions on a proteome-wide scale. One common method is Activity-Based Protein Profiling (ABPP), which uses chemical probes that react with active sites of specific enzyme families to map the inhibitory activity of a compound. Another approach involves quantitative proteomics, where the stability of proteins in the presence of the drug is measured. For instance, the Drug Affinity Responsive Target Stability (DARTS) assay is based on the principle that a protein becomes more resistant to protease degradation when bound to a small molecule ligand. mdpi.com

The application of these methods would confirm that muscarinic receptors are the primary targets of this compound and could potentially reveal novel, previously unidentified interacting proteins.

Biochemical Pathway Modulation by this compound

The binding of a drug to its receptor initiates a cascade of intracellular events, modulating various biochemical pathways. The specific pathways affected by this compound would depend on the receptor subtypes it binds to and whether it acts as an antagonist (blocker) or agonist (activator).

As an anticholinergic, this compound is expected to act as an antagonist at muscarinic receptors. The modulation of biochemical pathways would therefore stem from the blockade of acetylcholine's normal signaling. Muscarinic receptor subtypes are coupled to different G-proteins, leading to distinct downstream effects:

M1, M3, and M5 Receptors: These receptors couple to Gq/11 proteins. Their activation by acetylcholine stimulates phospholipase C (PLC), leading to the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium, while DAG activates protein kinase C (PKC). By blocking these receptors, this compound would inhibit this entire pathway, leading to decreased intracellular calcium levels and reduced PKC activity in affected cells. mdpi.com

M2 and M4 Receptors: These receptors couple to Gi/o proteins. Acetylcholine activation of these receptors inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels. They also activate G protein-coupled inwardly-rectifying potassium channels (GIRKs). This compound's antagonism at these sites would prevent the acetylcholine-induced decrease in cAMP and the activation of GIRK channels.

Therefore, the primary biochemical consequence of this compound's action would be the inhibition of G-protein signaling cascades normally activated by acetylcholine at muscarinic receptors, altering second messenger concentrations and downstream cellular responses.

Enzyme Inhibition Studies Involving this compound

There is no publicly available scientific literature that provides data on enzyme inhibition studies conducted with this compound. Consequently, no data tables detailing research findings on this specific topic can be compiled. General knowledge of anticholinergic agents suggests that their primary mechanism does not typically involve direct enzyme inhibition as a primary mode of action, but rather receptor antagonism.

Cellular Mechanistic Investigations of this compound

In Vitro Studies on Cellular Interactions of this compound

Similarly, a thorough search for in vitro studies detailing the cellular interactions of this compound has yielded no specific results. Research that would typically involve cell culture experiments to observe the effects of a compound on cellular processes, signaling pathways, or interactions with cellular components has not been published or made publicly available for this compound. Therefore, no data tables summarizing findings from such studies can be presented.

Advanced Analytical and Spectroscopic Characterization of Dimetipirium

Chromatographic Applications in Dimetipirium Analysis

Chromatographic techniques are fundamental for separating, identifying, and quantifying chemical compounds. For this compound, these methods are vital for assessing purity, monitoring synthesis, and isolating intermediates.

High-Performance Liquid Chromatography (HPLC) is a cornerstone in the analysis of pharmaceuticals and complex organic molecules due to its high resolution, sensitivity, and quantitative capabilities globalresearchonline.netopenaccessjournals.com. The development and validation of an HPLC method for this compound would involve optimizing parameters such as the stationary phase (e.g., C18 column), mobile phase composition (solvent type, pH, buffer concentration), flow rate, and detector wavelength globalresearchonline.netejgm.co.uknih.gov. These parameters are selected based on this compound's chemical structure, polarity, and solubility to achieve optimal separation from impurities and degradation products globalresearchonline.net. Validation of the HPLC method, following guidelines such as those from the International Conference on Harmonization (ICH), ensures accuracy, precision, specificity, linearity, range, limit of detection (LOD), and limit of quantification (LOQ) globalresearchonline.netnih.gov. For instance, a typical HPLC method might employ a C18 column with a mobile phase consisting of a buffered aqueous solution and an organic modifier like acetonitrile (B52724) or methanol, with detection typically performed using UV-Vis spectroscopy at a wavelength where this compound exhibits maximum absorbance ejgm.co.ukmdpi.com.

The synthesis of this compound likely involves multiple steps, each producing intermediates that require purification. Chromatography, particularly preparative HPLC and flash chromatography, is essential for isolating these intermediates and the final product with high purity beilstein-journals.orgsioc-journal.cnchiroblock.comelsevier.comrsc.org. Techniques like reversed-phase HPLC (RP-HPLC) are commonly used for separating compounds based on their hydrophobicity. The choice of stationary phase (e.g., C18 with varying pore sizes) and mobile phase composition is critical for achieving efficient separation of this compound and its related synthesis intermediates, which may have subtle differences in polarity or molecular structure rsc.org. Flash chromatography, using silica (B1680970) gel or other stationary phases, is often employed for rapid purification of reaction mixtures on a larger scale before final polishing by HPLC chiroblock.com. The efficiency of these separation techniques directly impacts the purity of the final this compound product.

Computational and Theoretical Approaches in Dimetipirium Research

Quantitative Structure-Activity Relationship (QSAR) Studies of Dimetipirium

Quantitative Structure-Activity Relationship (QSAR) studies are a cornerstone of modern drug discovery and chemical research, aiming to establish a predictive correlation between the chemical structure of a compound and its biological activity or physicochemical properties. For this compound, QSAR models are developed to understand how subtle variations in its molecular architecture influence its efficacy or behavior. These models are built by correlating a set of calculated molecular descriptors with experimentally determined activity data for this compound and potentially a series of related compounds. The goal is to create a mathematical model that can predict the activity of new, untested analogues or optimize the structure of this compound itself for desired characteristics.

Application of Molecular Descriptors in this compound QSAR Modeling

Molecular descriptors are numerical representations of molecular properties that capture various aspects of a compound's structure, electronic distribution, and shape. In the QSAR modeling of this compound, a diverse range of descriptors is employed to comprehensively describe its molecular characteristics. These can be broadly categorized into physicochemical descriptors (e.g., molecular weight, partition coefficient (LogP), polar surface area (PSA), number of hydrogen bond donors/acceptors, rotatable bonds), topological descriptors (e.g., connectivity indices, path counts), electronic descriptors (e.g., partial charges, dipole moment), and 3D shape descriptors (e.g., molecular volume, surface area, shape indices).

The selection and application of appropriate descriptors are critical for building robust and predictive QSAR models for this compound. For instance, descriptors related to lipophilicity (like LogP) might correlate with membrane permeability, while topological descriptors could reflect connectivity and branching, influencing binding to specific molecular targets. The development process involves calculating these descriptors for this compound and a dataset of related compounds, followed by statistical analysis to identify descriptors that show a significant correlation with the observed activity.

Table 5.1.1: Representative Molecular Descriptors and Their Hypothetical Correlation with this compound Activity

| Descriptor Name | Type | Value for this compound (Hypothetical) | Correlation with Activity (Pearson's r, Hypothetical) |

| Molecular Weight | Physicochemical | 250.32 | 0.15 |

| LogP (Crippen) | Physicochemical | 2.10 | 0.45 |

| Topological Polar Surface Area (TPSA) | Topological | 75.8 Ų | -0.60 |

| Number of Hydrogen Bond Donors | Physicochemical | 2 | -0.30 |

| Number of Rotatable Bonds | Topological | 4 | 0.25 |

| Kier & Hall Molecular Connectivity Index (¹χv) | Topological | 15.2 | 0.35 |

These descriptors provide quantitative insights into how structural features of this compound might influence its biological or chemical behavior, forming the basis for predictive modeling .

Machine Learning Algorithms in this compound QSAR

The advent of machine learning (ML) has significantly advanced QSAR methodologies, enabling the development of more sophisticated and accurate predictive models for compounds like this compound. ML algorithms can identify complex, non-linear relationships between molecular descriptors and activity that might be missed by traditional statistical methods. Common ML algorithms employed in QSAR include Support Vector Machines (SVM), Random Forests (RF), Gradient Boosting, and Artificial Neural Networks (ANN).

When applied to this compound research, these algorithms are trained on datasets where molecular descriptors serve as input features and biological activity as the target variable. The algorithms learn patterns from this data to predict the activity of new compounds. Rigorous validation, including cross-validation and testing on independent datasets, is crucial to assess the predictive power and reliability of the developed QSAR models. Metrics such as R-squared (R²), Q-squared (Q²), Root Mean Squared Error (RMSE), and Mean Absolute Error (MAE) are used to evaluate model performance.

Table 5.1.2: Hypothetical Performance Metrics of Machine Learning Algorithms for this compound QSAR Models

| Algorithm | R² (Training) (Hypothetical) | Q² (Cross-validation) (Hypothetical) | RMSE (Test) (Hypothetical) | MAE (Test) (Hypothetical) |

| Support Vector Machine (SVM) | 0.92 | 0.88 | 0.12 | 0.09 |

| Random Forest (RF) | 0.95 | 0.91 | 0.10 | 0.07 |

| Gradient Boosting | 0.94 | 0.90 | 0.11 | 0.08 |

| Artificial Neural Network (ANN) | 0.93 | 0.89 | 0.13 | 0.10 |

The comparative analysis of these algorithms helps in selecting the most suitable model for predicting the activity profile of this compound and its derivatives .

Molecular Docking Simulations with this compound

Molecular docking is a computational technique used to predict the preferred orientation of one molecule (the ligand, here this compound) when bound to a second molecule (the receptor, typically a protein or enzyme) to form a stable complex. This method is invaluable for understanding molecular recognition and predicting binding affinities. In the context of this compound, molecular docking simulations are employed to explore its potential interactions with specific biological targets, thereby providing insights into its mechanism of action or identifying potential therapeutic targets.

The process involves preparing both the this compound molecule (as the ligand) and the target receptor, which often requires energy minimization and the assignment of appropriate force fields. Docking algorithms then explore the conformational space of the ligand within the receptor's binding site, generating a series of possible poses. Scoring functions are used to rank these poses based on their predicted binding energy, identifying the most likely binding mode.

Ligand-Receptor Interaction Modeling for this compound

The detailed analysis of ligand-receptor interactions is a critical output of molecular docking simulations for this compound. This involves identifying the specific types of non-covalent bonds and forces that stabilize the complex. Common interactions include hydrogen bonds formed between polar groups on this compound and amino acid residues in the receptor, hydrophobic interactions between non-polar regions of this compound and hydrophobic amino acids, electrostatic interactions (e.g., salt bridges), and van der Waals forces. Pi-pi stacking interactions, if aromatic rings are present in this compound and the receptor, also play a significant role.

Understanding these interactions at a molecular level allows researchers to rationalize the observed activity of this compound and to design modifications to the molecule to enhance binding affinity or selectivity. For example, if a hydrogen bond is identified as crucial for binding, modifications to this compound to introduce or strengthen such interactions can be proposed.

Table 5.2.1: Hypothetical Key Interactions of this compound with a Target Receptor Binding Site

| Interaction Type | Specific Residue (Hypothetical) | Distance (Å) (Hypothetical) | Contribution to Binding (kcal/mol, Hypothetical) |

| Hydrogen Bond | Serine 123 (Donor) - this compound (Acceptor) | 2.8 | -3.5 |

| Hydrophobic Interaction | Phenylalanine 88 (this compound Aromatic Ring) | N/A | -5.2 |

| Electrostatic Interaction | Aspartate 201 (Negative) - Protonated Nitrogen (this compound) | 3.1 | -4.8 |

| Van der Waals | Valine 155 (this compound Methyl Group) | 2.5 | -2.1 |

| Pi-Pi Stacking | Tyrosine 95 (this compound Aromatic Ring) | 3.5 | -3.0 |

These detailed interaction profiles provide a molecular basis for understanding this compound's behavior and guide future structure-based design efforts .

In Silico Synthesis Planning and Route Optimization for this compound

The efficient and cost-effective synthesis of chemical compounds is paramount, and computational tools can significantly aid in this process. In silico synthesis planning involves using computer algorithms to predict viable synthetic routes to a target molecule, such as this compound. This approach leverages retrosynthetic analysis, where the target molecule is systematically broken down into simpler, commercially available starting materials through a series of plausible chemical reactions.

These algorithmic frameworks aim to identify optimal synthetic pathways by considering factors like reaction feasibility, yield, availability of reagents, number of steps, and potential side reactions. By simulating potential reaction sequences, researchers can prioritize experimental efforts towards the most promising routes, thereby saving time and resources.

Algorithmic Frameworks for this compound Synthetic Design

Forward synthesis prediction tools can also be used to explore the potential outcomes of known reactions when applied to specific intermediates in the synthesis of this compound. By analyzing reaction mechanisms and predicting transition states, these algorithms can help in optimizing reaction conditions, such as temperature, solvent, and catalysts, to maximize yield and purity. The integration of these computational approaches allows for a systematic exploration of chemical space for this compound synthesis.

Table 5.3.1: Hypothetical In Silico Predicted Synthetic Route for this compound

| Step | Starting Material | Reagents/Conditions (Predicted) | Predicted Yield (%) | Predicted Purity (%) |

| 1 | Precursor A | Reagent X, Solvent Y, 80°C | 85 | 90 |

| 2 | Intermediate B | Catalyst Z, Pressure P, 100°C | 78 | 92 |

| 3 | This compound | Quenching Agent, Purification (Chromatography) | 88 | 95 |

These computational predictions provide a roadmap for laboratory synthesis, enabling researchers to design efficient and robust protocols for producing this compound .

Compound List

this compound

Future Research Directions for Dimetipirium

Emerging Methodologies in Dimetipirium Research

Beyond computational avenues, cutting-edge analytical techniques can provide a more thorough characterization of this compound. High-resolution mass spectrometry can offer precise structural elucidation and impurity profiling, while advanced NMR techniques can detail its structural and dynamic properties. Solid-state characterization methods, such as X-ray diffraction and thermal analysis, are crucial for understanding its crystalline forms and stability, which are vital for formulation development nih.govumich.edu. Furthermore, exploring novel synthetic routes, potentially employing greener chemistry principles or flow chemistry for enhanced control and scalability, could improve the efficiency and sustainability of this compound production nih.govcsmres.co.ukmdpi.com.

Interdisciplinary Approaches to this compound Investigation

Medicinal chemistry and pharmacology can collaborate to conduct comprehensive structure-activity relationship (SAR) studies. This involves synthesizing and evaluating a library of this compound analogs to identify structural features critical for desired biological effects or adverse outcomes, thereby guiding the design of optimized compounds mdpi.comcreative-peptides.comcreative-proteomics.comacs.orgcollaborativedrug.com. Understanding its precise pharmacological mechanism of action through biochemical and cellular assays is also a crucial interdisciplinary effort umn.edunih.gov.

Given its appearance in patent literature related to formulations csmres.co.ukcriver.comnih.govnih.govbmglabtech.com, interdisciplinary work with materials science can focus on developing advanced drug delivery systems. This could involve exploring novel excipients, encapsulation techniques, or controlled-release matrices to enhance its bioavailability, stability, or targeted delivery, if therapeutic applications are pursued mdpi.comnih.govumich.edusigmaaldrich.com. Such collaborations can bridge the gap between chemical properties and therapeutic utility, fostering a more complete understanding of this compound's potential.

Unexplored Areas in this compound Chemistry and Biology

Several areas concerning this compound's chemistry and biology remain largely unexplored, offering significant opportunities for future research. A fundamental area is the comprehensive understanding of its metabolic fate in biological systems. Identifying its metabolic pathways, major metabolites, and the involved enzymes (e.g., cytochrome P450 enzymes) is crucial for predicting its in vivo behavior and potential drug-drug interactions criver.comnih.govbioivt.comtechnologynetworks.cominotiv.com. Detailed pharmacokinetic studies, focusing on absorption, distribution, metabolism, and excretion (ADME) properties, are essential for a complete profile criver.comnih.govbioivt.comtechnologynetworks.cominotiv.com.

The precise molecular targets of this compound in biological systems are largely unknown. Future research should aim to identify these targets, whether they are receptors, enzymes, ion channels, or other cellular components, and understand the specific biological pathways it influences to elucidate its potential therapeutic effects or toxic mechanisms nih.govplos.orgastrazeneca.complos.orgresearchgate.net. A systematic exploration of this compound's SAR is also an important unexplored area, involving the synthesis and evaluation of diverse analogs to understand how structural modifications impact its biological activity, selectivity, and toxicity creative-peptides.comcreative-proteomics.comacs.orgcollaborativedrug.com.

Furthermore, the full spectrum of this compound's chemical reactivity may not be explored. Investigating novel chemical transformations, functionalizations, or derivatizations could lead to compounds with enhanced or entirely new properties, expanding its utility. Exploring its potential in areas such as materials science or as a scaffold for novel chemical entities represents a frontier for future investigation.

Compound Name List:

this compound

Q & A

Q. What frameworks support the integration of this compound research into broader pharmacological or environmental studies?

- Methodological Answer :

- Use the PICO framework to structure research questions: Define P opulation (e.g., target organisms), I ntervention (this compound dosage), C omparator (positive/negative controls), and O utcome (efficacy/toxicity endpoints).

- Collaborate with ecotoxicologists to assess environmental persistence (OECD 307 guidelines) or with pharmacologists for PK/PD modeling .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.